N-benzyl-N-ethyl-4-nitrosoaniline
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Overview
Description
N-benzyl-N-ethyl-4-nitrosoaniline is an organic compound with the molecular formula C15H16N2O It belongs to the class of aromatic amines and is characterized by the presence of a nitroso group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-ethyl-4-nitrosoaniline can be synthesized through a multi-step process involving the reaction of benzylamine with ethylamine and subsequent nitrosation. The general synthetic route involves:
Formation of N-benzyl-N-ethylamine: Benzylamine is reacted with ethylamine under controlled conditions to form N-benzyl-N-ethylamine.
Nitrosation: The resulting N-benzyl-N-ethylamine is then subjected to nitrosation using nitrous acid or other nitrosating agents to introduce the nitroso group at the para position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Formation of N-benzyl-N-ethyl-4-nitroaniline.
Reduction: Formation of N-benzyl-N-ethyl-4-aminophenylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-N-ethyl-4-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-4-nitrosoaniline involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that interact with cellular components. The pathways involved may include the modulation of enzyme activity and the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-ethyl-4-nitroaniline: Similar structure but with a nitro group instead of a nitroso group.
N-benzyl-N-ethyl-4-aminophenylamine: Similar structure but with an amino group instead of a nitroso group.
Uniqueness
N-benzyl-N-ethyl-4-nitrosoaniline is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential applications. The nitroso group allows for specific redox reactions and interactions that are not possible with nitro or amino derivatives.
Properties
IUPAC Name |
N-benzyl-N-ethyl-4-nitrosoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16-18)9-11-15/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGGWRMSLJLLCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701130 |
Source
|
Record name | N-Benzyl-N-ethyl-4-nitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130286-67-8 |
Source
|
Record name | N-Benzyl-N-ethyl-4-nitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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